molecular formula C26H30NO6- B12364679 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate

Cat. No.: B12364679
M. Wt: 452.5 g/mol
InChI Key: IAWSYDYLILBRJM-QFIPXVFZSA-M
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Description

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate is a complex organic molecule. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is usually done by reacting the amine with Fmoc-Cl in the presence of a base like triethylamine.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

    Coupling Reaction: The protected amino acid is then coupled with the desired heptanoate derivative using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection efficiently. The use of solid-phase synthesis techniques is also common, where the growing peptide chain is anchored to a solid resin.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: New esters or amides are typically the major products.

Scientific Research Applications

Chemistry

The compound is used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by protecting the amino group from unwanted reactions.

Biology

In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.

Medicine

Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and other bioactive molecules.

Mechanism of Action

The compound acts primarily as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions and can be removed under mild basic conditions, typically using piperidine. This allows for the selective deprotection and further elongation of the peptide chain.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate
  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

Uniqueness

The compound’s uniqueness lies in its specific structure, which provides stability and ease of removal of the Fmoc group. Compared to other protecting groups, the Fmoc group is advantageous due to its stability under acidic conditions and its removal under mild basic conditions, making it suitable for solid-phase peptide synthesis.

Properties

Molecular Formula

C26H30NO6-

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate

InChI

InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-8-14-22(24(29)30)27-25(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,29,30)/p-1/t22-/m0/s1

InChI Key

IAWSYDYLILBRJM-QFIPXVFZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)CCCC[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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